4-hydroxy-2-methyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)quinoline-6-carboxamide
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Overview
Description
4-hydroxy-2-methyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)quinoline-6-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-2-methyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)quinoline-6-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 2-methylquinoline with suitable thiadiazole derivatives under acidic or basic conditions can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-2-methyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)quinoline-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 4-position can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the carboxamide moiety can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Scientific Research Applications
4-hydroxy-2-methyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)quinoline-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-hydroxy-2-methyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)quinoline-6-carboxamide involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to the disruption of biological pathways. For instance, it may inhibit DNA synthesis by interacting with DNA gyrase or topoisomerase, enzymes crucial for DNA replication .
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-2-methylquinoline-6-carboxamide: Lacks the thiadiazole moiety but shares similar core structure.
N-(5-propyl-1,3,4-thiadiazol-2-yl)quinoline-6-carboxamide: Lacks the hydroxyl group at the 4-position.
2-methylquinoline-6-carboxamide: Lacks both the hydroxyl group and the thiadiazole moiety.
Uniqueness
4-hydroxy-2-methyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)quinoline-6-carboxamide is unique due to the presence of both the hydroxyl group and the thiadiazole moiety, which contribute to its distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various scientific applications .
Properties
IUPAC Name |
2-methyl-4-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)-1H-quinoline-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S/c1-3-4-14-19-20-16(23-14)18-15(22)10-5-6-12-11(8-10)13(21)7-9(2)17-12/h5-8H,3-4H2,1-2H3,(H,17,21)(H,18,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOJWNZRUNNMIMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(S1)NC(=O)C2=CC3=C(C=C2)NC(=CC3=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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